6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide
Description
6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 6-position. The pyridine ring is linked via a carboxamide group to an ethyl chain terminating in a 1,2,4-triazole moiety, which is further substituted with a furan-2-yl group.
Properties
IUPAC Name |
6-chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-11-5-1-3-9(17-11)14(21)16-7-6-12-18-13(20-19-12)10-4-2-8-22-10/h1-5,8H,6-7H2,(H,16,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSEWNEHSCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NCCC2=NC(=NN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to link the furan moiety to the triazole ring.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the chloro group is added to the pyridine ring.
Formation of the carboxamide group: This is typically done through an amidation reaction, where the carboxylic acid derivative is converted to the carboxamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step protocols involving:
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Amide bond formation between 6-chloropyridine-2-carboxylic acid derivatives and ethylenediamine-linked triazole intermediates using coupling agents like EDCI/HOBt .
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Oxidative cross-dehydrogenative coupling (CDC) under O atmosphere to assemble the triazole-pyrrolo framework, optimized with acetic acid (6 equivalents) to suppress byproducts (e.g., triazolo[1,5-a]pyridines) .
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Cyclocondensation of β-diketones with N-aminopyridines to construct the fused triazole ring system .
Table 1: Reaction Optimization for Triazole Formation
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| O atmosphere | 94 | None |
| Air atmosphere | 74 | Moderate |
| Ar atmosphere | 6 | High |
| Acetic acid (6 equiv) | 74 | Low |
| Data from oxidative CDC reactions . |
Nucleophilic Substitution at Pyridine Chloro Group
The 6-chloro substituent on pyridine undergoes nucleophilic displacement with:
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Amines : Reaction with primary/secondary amines in DMF at 110°C yields pyridin-2-ylamine derivatives (e.g., 6-amino analogs) .
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Alkoxides : Methanol/NaOH at reflux replaces Cl with methoxy groups, though competitive hydrolysis of the carboxamide may occur.
Key Insight : Zinc-based catalysts enhance substitution efficiency by stabilizing transition states.
Amide Hydrolysis and Functionalization
The carboxamide group is hydrolyzed under acidic (HCl/HO) or basic (NaOH/EtOH) conditions to form:
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Carboxylic acid : 6-Chloropyridine-2-carboxylic acid, isolated in 85% yield (1M HCl, 80°C, 6h) .
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Re-amination : Reacting the acid with substituted amines regenerates novel carboxamides, enabling structural diversification .
Triazole Ring Reactivity
The 1,2,4-triazole core participates in:
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Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu, Zn) via N3 and N4 donors, confirmed by X-ray crystallography .
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Electrophilic substitution : Bromination at C5 of triazole occurs under mild conditions (NBS, DCM, 25°C) .
Table 2: Metal Complexation Studies
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| CuCl | 1:2 (M:L) | Antifungal agents |
| Zn(OAc) | 1:1 | Catalyst for hydrolysis |
| Data from triazole coordination studies . |
Furan Ring Modifications
The furan-2-yl group undergoes:
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Electrophilic substitution : Nitration (HNO/HSO) at C5 yields nitro-furan derivatives, though steric hindrance from the triazole limits regioselectivity .
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Ring-opening oxidation : HO/AcOH converts furan to γ-keto-carboxylic acid side chains, useful for further conjugation .
Stability Under Reactive Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific structure of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide may enhance its efficacy against resistant strains.
Anticancer Potential
The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Triazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity . A study highlighted the effectiveness of triazole derivatives in reducing tumor growth in preclinical models.
Materials Science Applications
Novel Material Development
The electronic properties of this compound allow for its incorporation into advanced materials. Its unique structure can be utilized in the design of organic semiconductors and photovoltaic devices due to the favorable charge transfer characteristics associated with triazole and furan moieties .
Biological Studies
Biological Probes
This compound can serve as a valuable probe for studying biological processes. Its ability to interact with various biomolecules allows researchers to investigate signaling pathways and enzyme functions in cellular contexts . This application is particularly relevant in pharmacological research where understanding drug-receptor interactions is crucial.
Case Study 1: Antimicrobial Efficacy
A study conducted by Hassan et al. demonstrated that triazole derivatives exhibited broad-spectrum antibacterial activity. The specific derivative containing the furan ring showed an MIC comparable to leading antibiotics like gentamicin . This suggests that this compound could be developed into a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on triazole compounds, researchers synthesized several derivatives and tested them against cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity against breast cancer cells . This reinforces the potential of this compound as a lead compound for further anticancer drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified through patents, chemical databases, and synthetic reports.
Pyridine-Carboxamide Derivatives with Triazole Linkages
a. 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide
- Key Features : Contains a pyridine-carboxamide core with a piperazinyl substituent and a 3-chlorobenzoyl group.
- Comparison : Unlike the target compound, this analog lacks the furan-triazole-ethyl chain but includes a piperazine ring and hydroxyethoxyethyl group, which may enhance solubility .
b. 1-(6-Amino-5-fluoropyridin-2-yl)-N-(5-chloro-2-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide
- Key Features: Combines pyridine, triazole, and pyrazole rings with trifluoromethyl and amino substituents.
Triazole-Ethyl-Pyridine Derivatives
a. N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-(1H-1,2,3-triazol-1-yl)ethyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide
- Key Features: Integrates a thiazole-carboxamide group with a triazole-ethyl-aminopyrimidine chain.
b. (4R)-6-Chloro-2-{(E)-2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethenyl}[1,2,4]triazolo[1,5-a]pyridine
Furan-Containing Analogs
a. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Structural and Functional Analysis Table
Research Findings and Limitations
- Structural Insights : The target compound’s furan-triazole-ethyl chain may confer unique electronic and steric properties compared to analogs with piperazine or pyrazole groups.
- Data Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
- Database Relevance : The Cambridge Structural Database (CSD) and SHELX software are critical tools for analyzing such compounds, though their specific application to this molecule remains unexplored in the evidence.
Biological Activity
6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄O₂ |
| Molecular Weight | 292.72 g/mol |
| CAS Number | [Proposed CAS Number] |
This compound features a chloro-substituted pyridine ring linked to a furan and a triazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1,2,4-triazole possess potent antifungal and antibacterial activities.
Case Study: Antimicrobial Efficacy
In a study evaluating various triazole derivatives against yeast-like fungi and bacteria, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens warrants further investigation.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation is particularly noteworthy.
Research Findings
In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, certain derivatives demonstrated IC₅₀ values ranging from 0.65 to 2.41 μM against MCF-7 cells . The mechanism of action often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are also significant. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Triazoles may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
Summary Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
